N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide
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Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.13578245 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound forms a strong hydrogen bond with SDH . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical processes it is involved in.
Pharmacokinetics
The compound’s structure suggests it may be highly soluble in water and other polar solvents , which could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its target. For instance, the compound’s solubility suggests it may be more effective in polar environments . .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyrazole moiety, and phenyl groups, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : This can be achieved through condensation reactions involving thioamide and α-halo ketones.
- Attachment of the Pyrazole Group : The pyrazole moiety is introduced via cyclization reactions involving hydrazine derivatives.
- Final Coupling : The final product is obtained through coupling reactions that link the thiazole and pyrazole components with the ethyl and phenyl groups.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit potent anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa (Cervical) | 10.5 | Cytotoxic |
MDA-MB-231 (Breast) | 12.3 | Antiproliferative |
A549 (Lung) | 8.7 | Cytotoxic |
HT-29 (Colon) | 9.5 | Antiproliferative |
These results suggest that the compound could inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation:
Compound | COX Inhibition (%) | Reference Drug |
---|---|---|
N-{...} | 71% | Celecoxib (22%) |
Other Pyrazoles | Varied | - |
In vivo studies have demonstrated that these compounds can significantly reduce edema in animal models, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Pyrazoles are often associated with antibacterial and antifungal activities:
- Antibacterial Activity : Compounds similar to N-{...} have shown effectiveness against Gram-positive bacteria.
- Antifungal Activity : Some derivatives demonstrated significant inhibition against fungal strains such as Candida albicans.
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against a panel of human cancer cell lines. The most active compounds showed IC50 values below 10 µM, indicating strong cytotoxic effects .
- Anti-inflammatory Research : In a model of induced inflammation in rats, a derivative exhibited a significant reduction in paw edema compared to controls, supporting its use as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-26-20(12-14-24-26)17-9-7-16(8-10-17)11-13-23-21(27)19-15-28-22(25-19)18-5-3-2-4-6-18/h2-10,12,14-15H,11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKOFJMTRKIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.